molecular formula C10H7F3O B3291272 3-[3-(Trifluoromethyl)phenyl]-2-propenal CAS No. 871543-59-8

3-[3-(Trifluoromethyl)phenyl]-2-propenal

Cat. No.: B3291272
CAS No.: 871543-59-8
M. Wt: 200.16 g/mol
InChI Key: JMKMLIWUWJNVIG-UHFFFAOYSA-N
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Description

Contextualization of Alpha, Beta-Unsaturated Aldehydes in Synthetic Strategies

Alpha,beta-unsaturated aldehydes, often referred to as enals, are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. mdpi.com This conjugated system dictates their reactivity, rendering them electrophilic at both the carbonyl carbon and the β-carbon. mdpi.com This dual reactivity allows them to participate in a wide array of chemical reactions, making them pivotal building blocks in organic synthesis. guidechem.com

The reactivity of these compounds allows for two primary modes of nucleophilic attack: a direct 1,2-addition to the carbonyl group or a 1,4-conjugate addition (also known as a Michael addition) to the β-carbon. researchgate.net The reaction pathway is often dependent on the nature of the nucleophile and the reaction conditions. Furthermore, the conjugated π-system enables these molecules to participate in pericyclic reactions, such as Diels-Alder cycloadditions, where they can act as dienophiles.

Cinnamaldehyde (B126680), the parent compound of 3-[3-(Trifluoromethyl)phenyl]-2-propenal, serves as a classic example of this compound class and is used as a starting material for the synthesis of numerous heterocyclic compounds. wikipedia.orgresearchgate.net The versatility of α,β-unsaturated aldehydes is further demonstrated by their use in synthesizing novel inhibitors for enzymes like Mycobacterium tuberculosis 1-deoxy-d-xylulose-5-phosphate reductoisomerase. acs.org Their established reactivity and synthetic utility make them a cornerstone in the construction of complex molecular architectures.

Significance of Trifluoromethylated Aromatic Systems in Chemical Research

The introduction of a trifluoromethyl (CF3) group onto an aromatic ring profoundly alters a molecule's physicochemical properties, a strategy widely employed in medicinal chemistry and materials science. mdpi.comscilit.com The CF3 group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms, which can significantly influence the electronic environment of the aromatic system. researchgate.net This electronic effect can modulate the reactivity of other functional groups on the molecule.

In the context of drug design, the trifluoromethyl group offers several distinct advantages. scilit.com The carbon-fluorine bond is exceptionally strong, which enhances the metabolic stability of the compound by making it more resistant to oxidative degradation by enzymes in the body. researchgate.net This can lead to a longer biological half-life for a drug candidate. Furthermore, the CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes, thereby enhancing its bioavailability and transport to target sites. mdpi.com The incorporation of trifluoromethylated phenyl moieties is a key feature in a number of widely used drugs, including the antidepressant fluoxetine, the cancer therapeutic sorafenib, and the calcimimetic cinacalcet. mdpi.commdpi.com These attributes make the trifluoromethyl group a "privileged" substituent in modern medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. mdpi.com

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its role as a key synthetic intermediate. The most prominent application is in the synthesis of Cinacalcet, a drug used to treat secondary hyperparathyroidism. researchgate.netnih.gov A patented method describes the preparation of this compound via a one-step aldol (B89426) condensation reaction between m-trifluoromethylbenzaldehyde and acetaldehyde (B116499), explicitly identifying it as an important intermediate for Cinacalcet synthesis. google.com While many synthetic routes to Cinacalcet proceed through the subsequent hydrogenation of this compound to its saturated analogue, 3-(3-trifluoromethylphenyl)propanal, the unsaturated aldehyde is a direct and crucial precursor in this pathway. google.comresearchgate.netnih.gov

The synthetic utility of this compound is rooted in the reactivity of its α,β-unsaturated aldehyde functionality. This allows for subsequent reactions such as reduction of the double bond and/or the aldehyde, or reductive amination to install the necessary amine group for the final Cinacalcet structure. nih.gov

Beyond this specific application, the broader class of trifluoromethyl-substituted cinnamaldehyde derivatives and their analogues, such as trifluoromethylcinnamic acids, have been explored for other potential therapeutic uses. For instance, related anilides of 3-(trifluoromethyl)cinnamic acid have been synthesized and investigated for their activity against resistant bacterial infections. researchgate.net Theoretical studies have also explored the potential for cinnamaldehydes to participate in various types of cycloaddition reactions to form complex heterocyclic structures, indicating another possible research avenue for this class of compounds. researchgate.netacs.orgnih.gov These trajectories highlight the value of this compound as a versatile building block in both targeted drug synthesis and the exploration of new chemical entities.

Chemical Compound Data

Below are the computed chemical properties for this compound.

PropertyValue
Molecular Formula C10H7F3O
Molecular Weight 200.16 g/mol
IUPAC Name 3-[3-(trifluoromethyl)phenyl]prop-2-enal
CAS Number 871543-59-8
SMILES C1=CC(=CC(=C1)C(F)(F)F)C=CC=O
XLogP3 2.7
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2

Data sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKMLIWUWJNVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101276089
Record name 3-[3-(Trifluoromethyl)phenyl]-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871543-59-8
Record name 3-[3-(Trifluoromethyl)phenyl]-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871543-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(Trifluoromethyl)phenyl]-2-propenal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenal, 3-[3-(trifluoromethyl)phenyl]
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Contemporary Synthetic Methodologies for 3 3 Trifluoromethyl Phenyl 2 Propenal

Convergent and Divergent Synthesis Strategies

The construction of 3-[3-(trifluoromethyl)phenyl]-2-propenal can be approached through both convergent and divergent synthetic plans.

A divergent synthesis strategy, while less common for this specific target, might involve starting from a common precursor that already contains the trifluoromethylphenyl scaffold and elaborating the propenal side chain. For example, one could envision starting with 3-(trifluoromethyl)acetophenone and performing a series of reactions to extend the carbon chain and introduce the aldehyde functionality. Such strategies are valuable in medicinal chemistry for creating libraries of related compounds from a single advanced intermediate. cas.cn

Organometallic Catalysis in Propenal Formation

Palladium-catalyzed reactions have become indispensable tools for the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance under relatively mild conditions. mdpi.comthieme.combeilstein-journals.org These methods are particularly well-suited for synthesizing aryl-substituted olefins like this compound.

The Mizoroki-Heck reaction is a powerful method for the arylation of olefins, involving the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. mdpi.comthieme.com For the synthesis of this compound, this typically involves the reaction of an aryl halide, such as 1-bromo-3-(trifluoromethyl)benzene, with acrolein or a protected version like acrolein diethyl acetal. nih.govscilit.com

The catalytic cycle generally proceeds through several key steps: chemtube3d.comlibretexts.org

Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) species, Ar-Pd-X.

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Ar-Pd bond. For acrolein, the insertion typically occurs at the less substituted carbon of the double bond due to steric factors. mdpi.com

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a hydridopalladium complex (H-Pd-X).

Reductive Elimination: The base regenerates the Pd(0) catalyst from the H-Pd-X species, allowing the cycle to continue.

A notable application involves the coupling of 1-bromo-3-(trifluoromethyl)benzene with acrolein diethyl acetal, catalyzed by Pd(OAc)₂ in the presence of tetrabutylammonium (B224687) acetate (B1210297) (nBu₄NOAc). This is followed by hydrogenation and hydrolysis to yield the related saturated aldehyde, 3-(3-trifluoromethylphenyl)propanal, demonstrating the utility of the Heck reaction in producing key intermediates. nih.govresearchgate.net The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can enhance reaction yields, particularly with less reactive aryl bromides. beilstein-journals.orgnih.gov

Table 1: Mizoroki-Heck Reaction Conditions for Synthesis of this compound Precursors. nih.govscilit.com
Aryl HalideOlefin PartnerPalladium CatalystLigandBaseSolventKey Findings
1-bromo-3-(trifluoromethyl)benzeneAcrolein diethyl acetalPd(OAc)₂None (or phosphine (B1218219) ligand)nBu₄NOAc / NaHCO₃DMF or NMPForms the protected propenal precursor, which can be subsequently processed. nih.gov
(Hetero)aryl bromidesAcroleinPd(OAc)₂CataCXium® PtbTriethylamineDioxaneEfficient synthesis of 3-aryl propenals under Jeffery's and Fu's conditions. scilit.com

Beyond the classic Mizoroki-Heck reaction, the broader field of palladium-catalyzed cross-coupling offers versatile strategies for forming the aryl-olefin bond. These reactions are fundamental to modern organic synthesis. nih.gov The development of highly active catalysts, often employing bulky and electron-rich phosphine ligands like P(t-Bu)₃, has expanded the scope of these reactions to include less reactive and sterically demanding substrates, such as aryl chlorides. nih.gov

The general catalytic cycle for these cross-coupling reactions shares the principle of oxidative addition of an aryl electrophile to a Pd(0) center. nih.gov What differs is the nature of the nucleophilic partner and the subsequent transmetalation step. While the Heck reaction uses a neutral olefin, other named reactions like Suzuki (organoboron), Stille (organotin), and Negishi (organozinc) employ organometallic reagents. nih.gov

For the synthesis of this compound, an oxidative Heck variant is particularly relevant. acs.org This approach uses an arylboronic acid, such as 3-(trifluoromethyl)phenylboronic acid, and couples it with acrolein. This palladium(II)-catalyzed process often proceeds under mild, base-free conditions and demonstrates good functional group tolerance, despite the tendency of acrolein to polymerize. acs.org The use of arylboronic acids, which are often stable and commercially available, provides a practical alternative to aryl halides. mdpi.com

Olefination and Condensation Approaches to the Alpha, Beta-Unsaturated System

Classical carbonyl chemistry provides powerful and direct routes to α,β-unsaturated systems. These methods typically involve the reaction of an aldehyde or ketone with a nucleophilic carbon species.

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for alkene synthesis from carbonyl compounds. masterorganicchemistry.com Both reactions can be used to synthesize this compound by reacting 3-(trifluoromethyl)benzaldehyde (B1294959) with a two-carbon nucleophile that installs the α,β-double bond and the aldehyde functionality (or a precursor).

The Wittig Reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). libretexts.orgyoutube.com The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. libretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and a phosphine oxide byproduct. libretexts.orgmasterorganicchemistry.com A key challenge with the Wittig reaction can be the separation of the triphenylphosphine (B44618) oxide byproduct from the desired alkene product. umass.edu

The Horner-Wadsworth-Emmons (HWE) Reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. nrochemistry.comwikipedia.org These carbanions are generated by treating an alkyl phosphonate with a base. Phosphonate carbanions are generally more nucleophilic and less basic than their ylide counterparts. wikipedia.org A significant advantage of the HWE reaction is that the byproduct is a water-soluble dialkyl phosphate (B84403) salt, which is easily removed during aqueous workup. wikipedia.org The HWE reaction typically shows high stereoselectivity, favoring the formation of the (E)-alkene, which is desirable for the target compound. nrochemistry.comorganic-chemistry.org

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Olefination for Propenal Synthesis. libretexts.orgwikipedia.orgorganic-chemistry.org
FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Carbonyl Substrate3-(Trifluoromethyl)benzaldehyde3-(Trifluoromethyl)benzaldehyde
NucleophilePhosphorus Ylide (e.g., from (2-formylethyl)triphenylphosphonium salt)Phosphonate Carbanion (e.g., from diethyl (2-formylethyl)phosphonate)
StereoselectivityCan produce mixtures of (E) and (Z) isomers, depending on ylide stability and reaction conditions.Generally high (E)-selectivity with stabilized phosphonates. organic-chemistry.org
ByproductTriphenylphosphine oxide (often difficult to separate). umass.eduDialkyl phosphate salt (water-soluble, easy to remove). wikipedia.org
ReactivityYlides are strongly basic.Phosphonate carbanions are more nucleophilic and less basic than ylides. wikipedia.org

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds. masterorganicchemistry.comlibretexts.org The Claisen-Schmidt condensation is a specific variation of the aldol reaction between an aldehyde or ketone that has an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This makes it perfectly suited for the synthesis of this compound.

The reaction proceeds by treating a mixture of 3-(trifluoromethyl)benzaldehyde (the aromatic aldehyde with no α-hydrogens) and acetaldehyde (B116499) (the enolizable partner) with a base (such as sodium hydroxide) or an acid. wikipedia.orgchegg.com The mechanism involves:

Enolate Formation: The base removes an acidic α-hydrogen from acetaldehyde to form a nucleophilic enolate ion.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3-(trifluoromethyl)benzaldehyde.

Dehydration: The resulting β-hydroxy aldehyde intermediate readily dehydrates under the reaction conditions to form the stable, conjugated α,β-unsaturated aldehyde product. youtube.com

This method is often operationally simple and can provide high yields of the desired cinnamaldehyde (B126680) derivative. wikipedia.orgnih.gov

Table 3: Typical Conditions for Claisen-Schmidt Condensation. wikipedia.orgnih.gov
Reactant 1 (No α-H)Reactant 2 (With α-H)Catalyst/BaseSolventKey Features
3-(Trifluoromethyl)benzaldehydeAcetaldehydeNaOH, KOH, LiOH·H₂OEthanol (B145695), Water, or Solvent-freeA direct, atom-economical route to the α,β-unsaturated aldehyde system. wikipedia.orgresearchgate.net

Nucleophilic Trifluoromethylation in Related Syntheses

The introduction of a trifluoromethyl group onto an aromatic ring is a key step in the synthesis of precursors for this compound, such as 3-(trifluoromethyl)benzaldehyde. While direct trifluoromethylation of the final propenal structure is less common, the synthesis of its precursors heavily relies on robust trifluoromethylation methods. Nucleophilic trifluoromethylation is a prominent strategy, involving the reaction of a nucleophilic "CF₃⁻" equivalent with an electrophilic substrate. semanticscholar.org

The primary challenge in nucleophilic trifluoromethylation is the inherent instability of the trifluoromethyl anion (CF₃⁻), which tends to decompose to difluorocarbene (:CF₂) and a fluoride (B91410) ion (F⁻). researchgate.netbeilstein-journals.org Consequently, various reagents have been developed to generate and deliver the CF₃ group in a controlled manner.

One of the most widely used reagents is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often called the Ruppert-Prakash reagent. semanticscholar.org This stable and easily handleable liquid requires a nucleophilic activator, such as a fluoride source (e.g., CsF, TBAF) or a Lewis base, to generate the active trifluoromethylating species. semanticscholar.org This method is effective for the trifluoromethylation of carbonyl compounds, including aldehydes and ketones, to produce trifluoromethylated alcohols, which can then be further transformed. semanticscholar.org20.210.105 For instance, cinnamaldehyde has been successfully trifluoromethylated using TMSCF₃ with a cesium fluoride catalyst. semanticscholar.org

Another important source for nucleophilic trifluoromethylation is fluoroform (HCF₃), an inexpensive industrial byproduct. beilstein-journals.org Its high pKa requires a strong base for deprotonation. Recent advancements have utilized systems like potassium hexamethyldisilazide (KHMDS) in combination with glymes to effectively generate the CF₃ anion from fluoroform for the trifluoromethylation of esters to trifluoromethyl ketones at moderately low temperatures. beilstein-journals.org

Other notable methods include the use of trifluoromethyl iodide (CF₃I) in the presence of a reducing agent like tetrakis(dimethylamino)ethylene (B1198057) (TDAE). 20.210.105organic-chemistry.org This system, particularly under photochemical conditions, generates a trifluoromethyl anion that can add efficiently to aldehydes and ketones. organic-chemistry.org Additionally, trifluoroacetaldehyde (B10831) hydrate (B1144303) has been developed as an atom-economical source for the nucleophilic trifluoromethylation of a wide range of carbonyl compounds. nih.gov

Table 1: Selected Reagents for Nucleophilic Trifluoromethylation
Reagent/SystemCommon NameActivator/ConditionsSubstrate ScopeReference
(Trifluoromethyl)trimethylsilane (TMSCF₃)Ruppert-Prakash ReagentFluoride ion source (e.g., CsF, TBAF), Lewis basesAldehydes, ketones, esters semanticscholar.org
Fluoroform (HCF₃)-Strong bases (e.g., KHMDS) in glyme or DMFEsters, carbonyl compounds beilstein-journals.org
Trifluoromethyl iodide (CF₃I)-Tetrakis(dimethylamino)ethylene (TDAE), often with photo-irradiationAldehydes, ketones 20.210.105organic-chemistry.org
Trifluoroacetaldehyde hydrate-Base-catalyzedBroad spectrum of carbonyl compounds nih.gov

Stereoselective and Asymmetric Synthetic Approaches to this compound and Analogues

The synthesis of this compound involves the formation of a carbon-carbon double bond, which can result in either (E) or (Z) stereoisomers. For many applications, control over this stereochemistry is crucial. Stereoselective syntheses aim to produce a single stereoisomer preferentially. youtube.com

The most common method for synthesizing cinnamaldehydes and their analogues, including chalcones, is the Claisen-Schmidt condensation. nih.govsaudijournals.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde (in this case, 3-(trifluoromethyl)benzaldehyde) with an aldehyde or ketone (acetaldehyde or acetone, followed by further steps). The reaction conditions, such as the base, solvent, and temperature, can influence the stereoselectivity. Typically, the (E)-isomer, being the thermodynamically more stable product, is formed predominantly. For example, the synthesis of various trifluoromethyl-substituted chalcones via Claisen-Schmidt condensation using sodium hydroxide (B78521) in ethanol has been reported to yield the (E)-isomers. nih.gov

Another powerful method for stereoselective alkene synthesis is the Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification. The HWE reaction, using stabilized phosphonate ylides, generally shows high selectivity for the (E)-alkene, providing a reliable route to (E)-3-[3-(Trifluoromethyl)phenyl]-2-propenal.

Asymmetric synthesis, which aims to create chiral molecules with a preference for one enantiomer, is generally not directly applicable to the synthesis of achiral this compound itself. youtube.com However, these principles become highly relevant in the synthesis of its chiral analogues or derivatives. For example, if the propenal were to undergo a subsequent reaction creating a chiral center (e.g., nucleophilic addition to the aldehyde or the double bond), an asymmetric approach would be necessary to control the stereochemical outcome.

The synthesis of chiral analogues, such as α-trifluoromethyl chalcones, has been achieved. nih.gov For instance, an existing chalcone (B49325) can be trifluoromethylated at the α-position using an electrophilic reagent like the Togni reagent in the presence of a copper catalyst. nih.gov While this specific example demonstrates the synthesis of a racemic product, the development of chiral catalysts for such transformations is an active area of research. The principle of asymmetric synthesis relies on using a chiral auxiliary, catalyst, or reagent to create diastereomeric transition states that differ in energy, leading to the preferential formation of one enantiomer. youtube.com The stereocontrolled synthesis of complex molecules often starts from a chiral building block, such as Garner's aldehyde, to construct specific stereocenters in the final product. elsevierpure.com

Table 2: Stereoselective Reactions for the Synthesis of α,β-Unsaturated Carbonyls
ReactionReactantsTypical SelectivityReference
Claisen-Schmidt CondensationAromatic aldehyde + Aldehyde/KetonePredominantly (E)-isomer (thermodynamic control) nih.govsaudijournals.com
Wittig ReactionAldehyde + Phosphonium ylide(Z)-selective with non-stabilized ylides; (E)-selective with stabilized ylidesGeneric Textbook Knowledge
Horner-Wadsworth-Emmons (HWE) ReactionAldehyde + Phosphonate carbanionHighly (E)-selective, especially with stabilized ylidesGeneric Textbook Knowledge

Mechanistic Investigations of 3 3 Trifluoromethyl Phenyl 2 Propenal Reactivity

Nucleophilic Additions to the Alpha, Beta-Unsaturated System

The conjugated system of 3-[3-(Trifluoromethyl)phenyl]-2-propenal presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3). This duality leads to two competing reaction pathways: direct addition to the carbonyl (1,2-addition) and conjugate addition to the alkene (1,4-addition or Michael addition). masterorganicchemistry.com The strong electron-withdrawing nature of the 3-(trifluoromethyl)phenyl group enhances the electrophilicity at both positions, making the compound a highly reactive substrate.

The Michael reaction, or conjugate addition, involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated system. libretexts.orglibretexts.org This pathway is particularly favored for this compound due to the pronounced electron deficiency at the β-carbon, which is amplified by the remote -CF3 group. The reaction is typically initiated by soft, resonance-stabilized nucleophiles, often referred to as Michael donors. youtube.com The mechanism proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. libretexts.org

The thermodynamic favorability of the Michael addition stems from the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon π-bond. libretexts.org A wide array of nucleophiles can serve as Michael donors in reactions with this substrate, including:

Enolates derived from β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters).

Organocuprates (Gilman reagents).

Amines and thiols.

Cyanide ions under specific conditions.

The pronounced electrophilicity of the β-carbon in this compound makes it an excellent Michael acceptor, readily participating in these transformations to form a diverse range of functionalized aldehyde products. youtube.com

Direct, or 1,2-addition, involves the nucleophilic attack at the electrophilic carbonyl carbon. youtube.comrsc.org This reaction pathway is generally favored by strong, non-stabilized, "hard" nucleophiles such as organolithium reagents and Grignard reagents. masterorganicchemistry.com The addition results in the formation of a tetrahedral intermediate, specifically an alkoxide, which upon aqueous workup is protonated to yield a secondary alcohol. youtube.comyoutube.com

The electron-withdrawing -CF3 group inductively increases the partial positive charge on the carbonyl carbon, thereby activating it for direct nucleophilic attack. scispace.com The competition between 1,2- and 1,4-addition is a critical aspect of the reactivity of α,β-unsaturated aldehydes. The outcome is determined by a combination of factors including the nature of the nucleophile, the solvent, and the reaction temperature, often explained by Hard/Soft Acid/Base (HSAB) theory.

FactorFavors Michael (1,4) AdditionFavors Direct (1,2) Addition
Nucleophile Type Soft, resonance-stabilized nucleophiles (e.g., organocuprates, enolates, thiols)Hard, highly reactive nucleophiles (e.g., organolithiums, Grignard reagents)
Reaction Conditions Thermodynamic control (reversible conditions, longer reaction times)Kinetic control (irreversible conditions, low temperatures)
Solvent Protic solvents can stabilize the enolate intermediateAprotic solvents are typical
Example Reagent (CH₃)₂CuLi (Lithium dimethylcuprate)CH₃MgBr (Methylmagnesium bromide)

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions are concerted processes that occur through a cyclic transition state. The electron-poor double bond in this compound makes it an excellent participant in cycloaddition reactions, particularly as a dienophile in Diels-Alder reactions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In this reaction, this compound acts as the dienophile, providing the two π-electrons from its alkene moiety. The reactivity of a dienophile is significantly enhanced by the presence of electron-withdrawing groups conjugated to the double bond. youtube.com In this molecule, both the aldehyde group and the 3-(trifluoromethyl)phenyl group are strongly electron-withdrawing, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This reduced LUMO energy leads to a smaller energy gap between the dienophile's LUMO and the Highest Occupied Molecular Orbital (HOMO) of a typical electron-rich diene, resulting in a faster reaction rate. mdpi.com

These reactions are known for their high degree of stereospecificity and regioselectivity. wikipedia.org The reaction with cyclic dienes, for instance, typically favors the formation of the endo product due to favorable secondary orbital interactions in the transition state. wikipedia.org

DieneExpected Major Product TypeKey Selectivity Feature
1,3-ButadieneSubstituted CyclohexeneRegioselectivity governed by electronics
CyclopentadieneBicyclic adduct (Norbornene derivative)High endo diastereoselectivity
Danishefsky's DieneFunctionalized CyclohexenoneHigh regioselectivity leading to a versatile synthetic intermediate
FuranOxabicyclic adductReaction is often reversible (retro-Diels-Alder)

Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules, but they can proceed under photochemical conditions. libretexts.org When this compound absorbs ultraviolet (UV) light, an electron can be promoted from its HOMO to its LUMO, creating an excited state. youtube.comyoutube.com In this excited state, the molecule can react with another ground-state alkene in a concerted [π2s + π2s] cycloaddition to form a substituted cyclobutane (B1203170) ring. youtube.com This type of reaction allows for the construction of four-membered rings, which can be challenging to synthesize through other methods. The stereochemistry of the resulting cyclobutane product is dependent on the geometry of the starting alkenes and the specific reaction pathway. youtube.com

Electrophilic and Radical Reactions

While the electron-deficient nature of the π-system in this compound disfavors traditional electrophilic additions to the double bond, it is susceptible to radical reactions. The trifluoromethyl group itself plays a significant role in radical chemistry. The electrophilic trifluoromethyl radical (•CF3) is a key species in many synthetic transformations. rsc.org

Radical addition to the C=C double bond of this compound can be initiated by a radical source. The attacking radical will preferentially add to the less substituted α-carbon to generate a more stable benzylic radical at the β-position. This intermediate can then be trapped by another species to complete the addition reaction.

Furthermore, the strong electron-withdrawing properties of the -CF3 group can enhance the electrophilic character at cationic sites that may form during certain reaction pathways, leading to unusual chemo-, regio-, and stereoselectivity. nih.govscispace.com Radical-mediated reactions involving trifluoromethyl sources like CF3SO2Na can lead to the incorporation of the trifluoromethyl group into other molecules, though in the context of this compound's reactivity, it primarily acts as the substrate for radical addition. rsc.org

Halogenation and Hydrohalogenation Pathways

The carbon-carbon double bond in the propenal scaffold is susceptible to electrophilic addition reactions, including halogenation (addition of X₂) and hydrohalogenation (addition of HX). However, the reactivity of this olefin is substantially diminished compared to isolated alkenes. This reduced reactivity stems from the electron-deficient nature of the double bond, which is conjugated to both the electron-withdrawing aldehyde group and the trifluoromethyl-substituted phenyl ring.

In a typical electrophilic addition, an electrophile (such as Br⁺ from Br₂) adds to the double bond to form a carbocation intermediate, which is then attacked by a nucleophile (Br⁻). For this compound, the initial electrophilic attack is disfavored because the electron density of the olefin is pulled away by the adjacent carbonyl and the CF₃ group. This deactivation makes the reaction less favorable and may require harsher conditions compared to electron-rich olefins.

The regioselectivity of hydrohalogenation is expected to follow Markovnikov's rule, where the proton adds to the α-carbon (carbon adjacent to the carbonyl) to form a more stable carbocation at the β-carbon. This β-carbocation is stabilized by resonance with the phenyl ring. The subsequent attack by a halide ion (X⁻) would yield the β-halo product. However, under radical conditions or with specific reagents, anti-Markovnikov addition can occur. The deactivating effect of the trifluoromethyl group can make these reactions challenging, and alternative pathways, such as Michael addition of the halide, might be observed under certain nucleophilic conditions.

Radical-Mediated Transformations, including C-H Functionalization

Radical reactions offer alternative pathways for functionalizing this compound. The electron-deficient nature of the olefin makes it a good acceptor for nucleophilic radicals.

Radical Addition to the Olefin: The addition of radicals, particularly a trifluoromethyl radical (•CF₃), to the double bond is a plausible transformation. rsc.org The electrophilic •CF₃ radical would preferentially add to the double bond, generating a new carbon-centered radical intermediate. princeton.edu The regioselectivity of this addition would favor attack at the less sterically hindered α-position or the β-position to form a more stable benzylic radical. This intermediate can then be trapped by another species or undergo further reactions. The rate constants for trifluoromethyl radical addition to alkenes are known to be very fast. researchgate.netrsc.org

C-H Functionalization: Direct C-H functionalization is a powerful strategy that bypasses the need for pre-functionalized starting materials. For this compound, C-H functionalization could potentially occur at several positions:

Aromatic C-H Bonds: The phenyl ring possesses several C-H bonds that could be targeted. Electrophilic aromatic substitution reactions would be directed to the meta-positions relative to the propenal substituent and ortho/para to the trifluoromethyl group. However, the ring is highly deactivated, making such reactions difficult. Radical C-H functionalization, for instance using Minisci-type reactions, could provide a route to alkylate or otherwise functionalize the aromatic ring.

Vinylic C-H Bond: The C-H bond on the double bond could be a target for functionalization, although this is often more challenging.

Aldehydic C-H Bond: The aldehydic proton can be abstracted under radical conditions to form an acyl radical, which could then participate in coupling reactions.

Photoredox catalysis has emerged as a mild and efficient method for generating radicals and promoting such transformations, including the direct trifluoromethylation of aldehydes. nih.gov

Reductions and Oxidations of the Propenal Scaffold

The propenal scaffold contains two primary reducible/oxidizable sites: the aldehyde and the olefin. The challenge in these transformations lies in achieving chemoselectivity—modifying one group while leaving the other intact.

Chemoselective Reduction of the Aldehyde Functionality

The reduction of the aldehyde group in an α,β-unsaturated system to the corresponding allylic alcohol without affecting the carbon-carbon double bond is a common synthetic challenge. Standard reducing agents like lithium aluminum hydride (LiAlH₄) often lead to the reduction of both functional groups.

To achieve chemoselectivity, milder or more specialized reagents are employed.

Sodium borohydride (B1222165) (NaBH₄): In alcoholic solvents, NaBH₄ can selectively reduce aldehydes over ketones and often leaves conjugated double bonds intact, especially at low temperatures. odinity.com

Luche Reduction: A widely used method involves the use of NaBH₄ in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃). This combination enhances the electrophilicity of the carbonyl group, promoting a 1,2-addition of the hydride to the carbonyl carbon over a 1,4-conjugate addition to the double bond.

Specialized Borohydrides: Reagents like sodium tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride have been developed specifically for the highly chemoselective reduction of aldehydes in the presence of other reducible functionalities. tcichemicals.comresearchgate.net

Reagent/ConditionPrimary ProductSelectivity Notes
NaBH₄, MeOH, 0°C3-[3-(Trifluoromethyl)phenyl]-2-propen-1-olGood selectivity for 1,2-reduction (aldehyde).
NaBH₄ / CeCl₃ (Luche Reduction)3-[3-(Trifluoromethyl)phenyl]-2-propen-1-olExcellent selectivity for 1,2-reduction. Suppresses 1,4-reduction.
Diisobutylaluminium hydride (DIBAL-H)3-[3-(Trifluoromethyl)phenyl]-2-propen-1-olCan be selective at low temperatures (-78°C).
LiAlH₄3-[3-(Trifluoromethyl)phenyl]propan-1-olTypically reduces both aldehyde and olefin. Not selective.

Selective Olefin Reduction and Oxidation

Selective Olefin Reduction: To reduce the carbon-carbon double bond while preserving the aldehyde, catalytic hydrogenation is the most common method. The choice of catalyst and conditions is critical to avoid over-reduction of the aldehyde.

Catalytic Hydrogenation: Catalysts such as palladium on carbon (Pd/C) or ruthenium on zeolites can be used. abo.fi The selectivity can be influenced by catalyst poisons or specific reaction conditions (solvent, pressure, temperature) to favor olefin reduction. rsc.orgyu.edu.joresearchgate.net

Transfer Hydrogenation: Using a hydrogen donor like formic acid in the presence of a suitable catalyst can also achieve selective reduction of the double bond. nih.gov

Selective Olefin Oxidation: The electron-deficient nature of the olefin in this compound makes it less susceptible to electrophilic oxidation (e.g., with peroxy acids) compared to electron-rich alkenes. However, oxidation can be achieved.

Epoxidation: Nucleophilic epoxidation methods are more suitable for electron-deficient alkenes. Reagents like hydrogen peroxide or tert-butyl hydroperoxide under basic conditions (the Weitz-Scheffer reaction) can form the corresponding epoxide, 3-[3-(Trifluoromethyl)phenyl]glycidaldehyde. youtube.com

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the double bond. This would lead to the formation of 3-(trifluoromethyl)benzaldehyde (B1294959) and glyoxal. Studies on cinnamaldehyde (B126680) itself show that oxidation can be a complex process, sometimes leading to cleavage products like benzaldehyde. rsc.orgnih.gov

TransformationReagent/ConditionPrimary Product
Olefin ReductionH₂, Pd/C (controlled)3-[3-(Trifluoromethyl)phenyl]propanal
EpoxidationH₂O₂, NaOH3-[3-(Trifluoromethyl)phenyl]glycidaldehyde
DihydroxylationOsO₄ (catalytic), NMO3-[3-(Trifluoromethyl)phenyl]-2,3-dihydroxypropanal
Oxidative CleavageO₃; then DMS or Zn/H₂O3-(Trifluoromethyl)benzaldehyde

Influence of the Trifluoromethyl Group on Reaction Kinetics and Selectivity

The trifluoromethyl (CF₃) group is a key modulator of the reactivity of the entire molecule due to its powerful and purely inductive electron-withdrawing nature (-I effect). Its placement at the meta-position has profound consequences on reaction kinetics and selectivity.

Electronic Effects:

Deactivation of the Aromatic Ring: The CF₃ group strongly deactivates the phenyl ring towards electrophilic aromatic substitution. It directs incoming electrophiles to the meta-positions relative to itself (i.e., positions 2, 4, and 6 are deactivated).

Increased Electrophilicity of the Carbonyl: The inductive pull of the CF₃ group is transmitted through the phenyl ring and the conjugated π-system to the aldehyde. This withdrawal of electron density makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. Kinetic studies on related systems show that electron-withdrawing groups can significantly alter reaction rates. researchgate.netnih.govnih.gov

Deactivation of the Olefin: The same inductive effect reduces the electron density of the C=C double bond, making it less nucleophilic. This slows down the rate of reactions with electrophiles (e.g., halogenation) but can accelerate the rate of conjugate (Michael) addition by nucleophiles.

Influence on Selectivity:

Chemoselectivity in Reductions: The increased electrophilicity of the carbonyl carbon can enhance its reactivity towards hydride reagents. This can sometimes improve the chemoselectivity of 1,2-reductions (aldehyde reduction) over 1,4-reductions (olefin reduction), as the "hard" hydride nucleophile preferentially attacks the "harder" carbonyl carbon center.

Regioselectivity in Additions: In electrophilic additions to the double bond, the stability of the intermediate carbocation determines the regioselectivity. The CF₃ group, by destabilizing an adjacent positive charge, would influence the relative stability of possible intermediates, thereby guiding the regiochemical outcome.

Kinetic vs. Thermodynamic Control: The electronic perturbations caused by the CF₃ group can alter the energy landscape of a reaction, potentially shifting the outcome from kinetic to thermodynamic control or vice versa by changing the relative heights of activation barriers for competing pathways. rsc.org

Functional GroupEffect of meta-CF₃ GroupImpact on Reactivity
Aromatic RingStrong inductive electron withdrawal (-I)Deactivated towards electrophilic substitution.
Olefin (C=C)Reduced electron density (more electrophilic)Slower reaction with electrophiles; faster reaction with nucleophiles (Michael addition).
Aldehyde (C=O)Increased electrophilicity of carbonyl carbonFaster reaction with nucleophiles (e.g., hydride, organometallics).

Computational and Theoretical Studies of 3 3 Trifluoromethyl Phenyl 2 Propenal

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to describing the distribution of electrons within a molecule, which in turn governs its chemical behavior. For 3-[3-(Trifluoromethyl)phenyl]-2-propenal, these studies focus on how the interplay between the trifluoromethylphenyl group and the propenal moiety defines its electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital most likely to accept electrons, defining its electrophilicity. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

For this compound, the electronic structure is a hybrid of its constituent parts. The propenal group is an electron-withdrawing system, while the phenyl ring acts as a large, polarizable unit. The trifluoromethyl (-CF3) group is a very strong electron-withdrawing group due to the high electronegativity of fluorine atoms, which is expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted cinnamaldehyde (B126680). nih.gov This effect generally increases the electrophilicity of the molecule.

Table 1: Representative Frontier Molecular Orbital Data for Analogous Molecules This table presents data from similar compounds to illustrate the typical range of FMO energies. The values for this compound would require specific calculation.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational MethodSource
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole-8.033-2.5115.522B3LYP/6-311++G(d,p) nih.gov
Thiophene (B33073) Sulfonamide Derivative 1-7.39-1.296.10B3LYP/6-311G(d,p) mdpi.com
Thiophene Sulfonamide Derivative 7 (with electron-withdrawing group)-8.06-3.114.95B3LYP/6-311G(d,p) mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is an invaluable tool for predicting reactive sites, particularly for electrophilic and nucleophilic attacks. researchgate.net Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. researchgate.net

In this compound, the MEP map would show distinct regions of varying potential. The most negative potential is expected to be localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for protonation and electrophilic attack. The aldehydic hydrogen and the hydrogens on the phenyl ring would exhibit positive potential. The electron-withdrawing nature of the -CF3 group deactivates the benzene (B151609) ring, making it less electron-rich than in unsubstituted cinnamaldehyde and thus less susceptible to electrophilic aromatic substitution. researchgate.net The β-carbon of the propenal chain is also expected to have a significant positive potential, making it a key site for nucleophilic addition, a characteristic reaction of α,β-unsaturated carbonyl compounds.

Conformational Analysis and Energetic Landscapes

Molecules with single bonds can rotate, leading to different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. For this compound, the key rotational freedom is around the single bond connecting the carbonyl group and the vinyl group (C-C single bond of the propenal moiety). This leads to two primary planar conformers: s-trans and s-cis.

A computational study on the parent molecule, cinnamaldehyde, using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set, found that the s-trans conformer is more stable than the s-cis conformer by 7.95 kJ/mol in the gas phase. scielo.org.mx The substitution of a trifluoromethyl group on the phenyl ring is unlikely to reverse this preference, as the stability is primarily governed by steric and electronic effects within the propenal backbone. The energetic landscape would show two minima corresponding to these conformers, separated by a rotational energy barrier.

Table 2: Calculated Conformational Energies for Cinnamaldehyde This data for the parent compound cinnamaldehyde illustrates the typical energetic difference between s-trans and s-cis conformers.

ConformerRelative Energy (kJ/mol)Rotational Barrier (kJ/mol)Computational MethodSource
s-trans0.00Not specifiedB3LYP/6-311++G(d,p) scielo.org.mx
s-cis+7.95

Reaction Pathway Elucidation through Transition State Calculations

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface that connects reactants to products. A crucial aspect of this is the identification and characterization of transition state (TS) structures, which represent the highest energy point along a reaction coordinate. researchgate.netnih.gov The energy of the transition state relative to the reactants determines the activation energy barrier, which is a key factor controlling the reaction rate.

Many organic reactions are facilitated by catalysts that open up new reaction pathways with lower activation energies. Computational modeling can elucidate these complex catalytic cycles by calculating the energies of all intermediates and transition states. For reactions involving α,β-unsaturated aldehydes like this compound, organocatalysis (e.g., using amines) and metal catalysis are common. For example, the hydroamination of dienes has been studied theoretically to map out the reaction mechanism, including the rate-determining step and the origins of selectivity. researchgate.net While a specific catalytic cycle for the title compound is not detailed in the provided sources, the principles of modeling would involve optimizing the geometry of the reactant-catalyst complex, locating the transition state for the key bond-forming or bond-breaking step, and tracing the path to the product-catalyst complex before catalyst regeneration.

When a reaction can yield multiple isomers (regioisomers or stereoisomers), computational methods can predict the major product by comparing the activation energies of the competing pathways. elsevierpure.comsemanticscholar.org The pathway with the lowest energy transition state will be kinetically favored. researchgate.net

For this compound, a classic example is the [3+2] cycloaddition reaction, where a 1,3-dipole reacts with the alkene part of the molecule. mdpi.com DFT calculations can be used to determine whether the reaction proceeds with a specific regiochemistry (e.g., which end of the dipole adds to which carbon of the double bond) and stereochemistry (e.g., endo vs. exo attack). semanticscholar.orgresearchgate.net The analysis of competing transition states reveals the electronic and steric factors that govern the outcome. elsevierpure.com The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the π-system, thereby affecting the regio- and stereoselectivity of such reactions. rsc.org

Solvent Effects on Reactivity and Structure

The chemical behavior of a molecule can be significantly altered by the solvent in which it is dissolved. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating these solvent effects on the reactivity and structure of this compound. These studies often utilize implicit solvent models, such as the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), to simulate the bulk solvent environment.

While specific comprehensive computational studies on the solvent effects for this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous compounds can be applied. For example, research on other substituted chalcones has demonstrated that solvents can induce a bathochromic (red) or hypsochromic (blue) shift in the UV-Vis absorption spectrum, a phenomenon known as solvatochromism. dntb.gov.ua This shift is indicative of the differential stabilization of the ground and excited electronic states by the solvent. A bathochromic shift suggests greater stabilization of the excited state, while a hypsochromic shift implies the ground state is more stabilized. dntb.gov.ua

Theoretical calculations for related compounds have shown that increasing solvent polarity can lead to an increase in the dipole moment and a decrease in the HOMO-LUMO energy gap, which generally correlates with increased reactivity. The trifluoromethyl group on the phenyl ring of this compound is a strong electron-withdrawing group, which significantly influences the molecule's electronic distribution and its interactions with polar solvents.

To illustrate the expected trends based on computational studies of similar molecules, the following data tables can be conceptualized. These tables represent the type of data that would be generated from a DFT study using a functional like B3LYP with a suitable basis set and an IEFPCM solvent model.

Table 1: Calculated Dipole Moment (µ) and Solvation Free Energy (ΔGsolv) of this compound in Various Solvents

SolventDielectric Constant (ε)Dipole Moment (Debye)Solvation Free Energy (kcal/mol)
Gas Phase1.00Value0.00
n-Heptane1.92ValueValue
Dichloromethane8.93ValueValue
Acetone20.7ValueValue
Ethanol (B145695)24.55ValueValue
Acetonitrile37.5ValueValue
Water78.39ValueValue

Note: The values in this table are illustrative and represent the type of data obtained from computational analysis. Specific values would require dedicated DFT calculations.

Table 2: Calculated Frontier Molecular Orbital Energies (HOMO, LUMO) and Energy Gap (ΔE) of this compound in Various Solvents

SolventHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
Gas PhaseValueValueValue
n-HeptaneValueValueValue
DichloromethaneValueValueValue
AcetoneValueValueValue
EthanolValueValueValue
AcetonitrileValueValueValue
WaterValueValueValue

Note: The values in this table are illustrative and represent the type of data obtained from computational analysis. Specific values would require dedicated DFT calculations.

The data would likely show that with increasing solvent polarity (higher dielectric constant), the dipole moment of this compound increases due to enhanced polarization of the molecule by the solvent's reaction field. Concurrently, the solvation free energy would become more negative, indicating greater stabilization in polar solvents. The HOMO-LUMO energy gap is expected to decrease in more polar solvents, suggesting an increase in the molecule's chemical reactivity and a potential red shift in its electronic absorption spectrum.

These computational insights are critical for predicting and understanding the behavior of this compound in different chemical environments, guiding its application in synthesis and materials science.

Applications of 3 3 Trifluoromethyl Phenyl 2 Propenal in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

The reactivity of 3-[3-(trifluoromethyl)phenyl]-2-propenal allows it to participate in a wide array of chemical transformations, establishing it as a versatile building block in synthetic chemistry. The trifluoromethyl group, in particular, can enhance the biological activity and modify the physicochemical properties of the resulting compounds. researchgate.net

The development of novel pathways to fluorinated nitrogen heterocycles is in high demand, as these structures are prominent in medicinal chemistry. researchgate.net Molecules containing a chalcone-like framework, such as this compound, are well-established precursors for a diverse range of heterocyclic systems through cyclization and cycloaddition reactions. The electron-deficient nature of the double bond, amplified by the trifluoromethyl group, makes it an excellent Michael acceptor for various nucleophiles.

Key heterocyclic scaffolds that can be synthesized from this propenal precursor include:

Pyrazolines and Pyrazoles: Reaction with hydrazine (B178648) derivatives leads to the formation of pyrazoline rings, which can be subsequently oxidized to pyrazoles. These heterocycles are core structures in many pharmaceutical agents.

Isoxazolines and Isoxazoles: Condensation with hydroxylamine (B1172632) yields isoxazoline (B3343090) intermediates, which can be converted to isoxazoles.

Pyrimidines: Reaction with amidines or urea (B33335) provides access to dihydropyrimidines and pyrimidines, a class of compounds with significant biological activities.

Thiophenes: In a Gewald-type reaction, the aldehyde can react with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base to form substituted aminothiophenes.

Pyrroles: The Paal-Knorr synthesis can be adapted to use this building block for the creation of substituted trifluoromethyl-phenyl pyrroles. nih.gov The synthesis of trifluoromethyl-containing pyrrole (B145914) derivatives has been explored for applications in managing chronic wounds due to their potent antimicrobial activity. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocycle Class Key Reagents Reaction Type
Pyrazolines/Pyrazoles Hydrazine derivatives Cyclocondensation
Isoxazolines/Isoxazoles Hydroxylamine Cyclocondensation
Pyrimidines Amidines, Urea Cyclocondensation
Thiophenes Active methylene nitrile, Sulfur Gewald Reaction

The incorporation of the trifluoromethylphenyl moiety is a strategic design element in the synthesis of new bioactive molecules, as fluorinated compounds have a remarkable record in medicinal chemistry. researchgate.netmdpi.com

The structural core of this compound is found in key intermediates for the synthesis of complex, non-prohibited active pharmaceutical ingredients (APIs). A closely related saturated aldehyde, 3-(3-trifluoromethylphenyl)propanal, is a pivotal intermediate in the synthesis of Cinacalcet. nih.gov Cinacalcet is a calcimimetic drug used to treat secondary hyperparathyroidism and hypercalcemia. nih.gov

The unsaturated propenal can be readily converted to the saturated propanal intermediate through selective hydrogenation of the carbon-carbon double bond, a standard and high-yielding transformation. The synthesis of the propenal framework itself can be achieved via methods like the Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and an acrolein equivalent. nih.gov This positions this compound as a direct and valuable precursor in the manufacturing route of this important therapeutic agent. nih.govchemicalbook.com

Role in Polymer Chemistry and Functional Material Development

The introduction of fluorine atoms into polymers can significantly alter their properties, imparting enhanced thermal stability, chemical resistance, and specific optical characteristics. researchgate.net The this compound molecule, with its polymerizable aldehyde group and fluorine content, is a candidate for creating advanced functional materials.

While the direct polymerization of aldehydes can be challenging, the propenal functionality can be engaged in various polymerization reactions. Furthermore, the aldehyde group can be chemically modified to yield more conventional monomers. For instance, a Wittig-type reaction or reduction followed by esterification could convert the aldehyde into a polymerizable styrene (B11656) or acrylate (B77674) derivative, respectively.

These functionalized monomers could then be incorporated into polymer chains using controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov These methods allow for the precise synthesis of block copolymers with well-defined architectures, where the trifluoromethylphenyl-containing block could introduce specific functionalities. nih.gov

The incorporation of fluorinated monomers into copolymers is a known strategy for tuning material properties for specific applications, including advanced optics. researchgate.net Studies on copolymers containing fluorinated phenyl groups have demonstrated significant improvements in thermal stability and a reduction in water absorption compared to their non-fluorinated analogues like pure poly(methyl methacrylate) (PMMA). researchgate.net

When integrated into a copolymer, the 3-[3-(trifluoromethyl)phenyl] moiety would be expected to:

Lower the Refractive Index: The presence of fluorine typically lowers the refractive index of a material, which is a desirable property for anti-reflective coatings and cladding for optical fibers.

Enhance Thermal Stability: The high bond energy of C-F bonds often leads to polymers with higher glass transition temperatures and decomposition temperatures. researchgate.net

Increase Hydrophobicity: The trifluoromethyl group would decrease surface energy and reduce water absorption, improving the environmental stability of the material.

Research on structurally similar compounds has highlighted their potential in photonics. researchgate.net For example, a study on 2-(3,5-bistrifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile revealed its suitability for photonic devices, with its optical bandgap and nonlinear optical properties being key parameters. researchgate.net This suggests that copolymers derived from this compound could also exhibit valuable nonlinear optical properties.

Table 2: Property Modifications in Copolymers with Fluorinated Monomers

Property Effect of Fluorination Potential Application
Refractive Index Decrease Optical coatings, Waveguides
Thermal Stability Increase High-performance plastics
Water Absorption Decrease Moisture-resistant materials

Development of Chiral Auxiliaries and Ligand Precursors

The aldehyde functionality in this compound is a reactive handle for the synthesis of chiral molecules used in asymmetric catalysis. By reacting the aldehyde with chiral amines or amino alcohols, a variety of chiral imines and oxazolidines can be formed. These products can serve as:

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, after which it is removed. The development of new families of chiral auxiliaries is an active area of research. nih.gov

Precursors to Chiral Ligands: The synthesized chiral imines can be reduced to chiral amines or further elaborated into more complex structures. These molecules can then act as ligands that coordinate to a metal center, creating a chiral catalyst capable of inducing high enantioselectivity in a wide range of chemical reactions.

The presence of the 3-(trifluoromethyl)phenyl group provides distinct electronic and steric properties that can influence the efficacy and selectivity of the resulting chiral auxiliary or ligand. This makes this compound a valuable starting material for creating novel tools for asymmetric synthesis.

Future Research Directions and Emerging Challenges for 3 3 Trifluoromethyl Phenyl 2 Propenal Studies

Exploration of Novel Catalytic Transformations

The unique electronic and steric properties of 3-[3-(Trifluoromethyl)phenyl]-2-propenal make it an intriguing substrate for a variety of catalytic transformations beyond simple reductions or oxidations. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of both the alkene and aldehyde functionalities, opening avenues for new synthetic applications.

Future research is poised to explore several cutting-edge catalytic reactions. Organocatalysis, for instance, offers a metal-free approach to activate the cinnamaldehyde (B126680) framework. Asymmetric three-component cyclization reactions, which have been successfully applied to general cinnamaldehydes using primary amines and 1,3-dicarbonyl compounds, could be adapted to generate complex, enantiomerically enriched dihydropyridines from the trifluoromethyl-substituted variant. Another promising frontier is photoredox catalysis, which can enable transformations under mild conditions. The enantioselective α-trifluoromethylation of aldehydes using a combination of an iridium photocatalyst and a chiral imidazolidinone catalyst represents a powerful method that could potentially be applied to further functionalize the aldehyde group of the title compound. scielo.org.mxnih.gov

Furthermore, the double bond within the propenal system is a target for novel additions. Photoredox-catalyzed methods have been developed for the trifluoromethylation of aromatic alkenes, which could transform this compound into 1,3-bis(trifluoromethyl)-1-propenyl derivatives. researchgate.net Similarly, catalytic asymmetric trifluoromethoxylation of the alkene provides a pathway to introduce another valuable fluorine-containing moiety. The development of palladium-catalyzed allylic alkylation using α-(trifluoromethyl)alkenyl acetates presents a sophisticated strategy for creating complex chiral centers. ijisrt.com These advanced catalytic methods are pivotal for expanding the synthetic utility of this compound as a building block in medicinal and materials chemistry.

Table 1: Potential Novel Catalytic Transformations for this compound This table is interactive. Click on the headers to sort.

Transformation Type Catalytic System Reactive Site Potential Product Reference
Asymmetric Cyclization Chiral Phosphoric Acid / Organocatalyst Aldehyde & Alkene Enantioenriched Dihydropyridines nih.gov
Photoredox α-Alkylation Iridium Photocatalyst + Chiral Amine α-Carbon α-Trifluoromethylated Aldehyde scielo.org.mxnih.gov
Alkene Trifluoromethylation Ruthenium Photocatalyst Alkene C=C Double Bond 1,3-Bis(trifluoromethyl)propenyl Derivatives researchgate.net
Asymmetric Cyclopropanation Chiral Metalloporphyrins (Iron, Ruthenium) Alkene C=C Double Bond Chiral Trifluoromethylphenyl Cyclopropanes nih.gov
Mizoroki-Heck Coupling Palladium(II) Acetate (B1210297) Precursor Reaction This compound nih.gov

Green Chemistry Approaches in Synthesis

The synthesis of this compound traditionally involves classical condensation reactions that may use harsh conditions or generate significant waste. A primary challenge and opportunity lie in developing more sustainable and environmentally benign synthetic routes.

A key strategy is the use of efficient, reusable, and non-toxic catalysts. A patented method details a one-step aldol (B89426) condensation between m-trifluoromethylbenzaldehyde and acetaldehyde (B116499) using organic bases like 1,8-Diazabicycloundec-7-ene (DBU) in solvents such as tetrahydrofuran (B95107) at room temperature. google.com This approach offers a short synthetic route and mild conditions, aligning with green chemistry principles by improving atom economy and reducing energy consumption. google.com Further optimization could involve screening biodegradable solvents or solvent-free conditions.

Another avenue is the application of heterogeneous catalysts that can be easily recovered and recycled. For instance, a green synthesis of a related chalcone (B49325) (cinnamylideneacetophenone) was achieved using Fe₃O₄ magnetic nanoparticles derived from seaweed extract as a catalyst. untirta.ac.id This highlights the potential for using biocompatible and easily separable catalysts for the synthesis of the title compound. The development of a sustainable process for a key intermediate, 3-(3-trifluoromethylphenyl)propanal, involved a palladium-catalyzed Mizoroki-Heck reaction followed by hydrogenation, where the palladium catalyst was successfully recovered on an alumina (B75360) support for reuse. nih.gov This "cascade process" with catalyst recycling exemplifies a robust green engineering approach. nih.gov Future work should focus on integrating biocatalysis, utilizing enzymes or whole-cell systems which operate in aqueous media under mild conditions, further enhancing the green credentials of the synthesis.

Table 2: Comparison of Catalysts for Cinnamaldehyde Synthesis This table is interactive. Click on the headers to sort.

Catalyst Reaction Type Key Green Advantage(s) Reference
1,8-Diazabicycloundec-7-ene (DBU) Aldol Condensation Mild conditions, one-step reaction, high purity product. google.com
Sodium Hydroxide (B78521) Claisen-Schmidt Condensation Inexpensive, traditional base catalyst. google.com
Fe₃O₄ Magnetic Nanoparticles Claisen-Schmidt Condensation Heterogeneous, easily recoverable/reusable, derived from renewable resources. untirta.ac.id

Advanced Functional Material Design Incorporating the Propenal Moiety

The propenal moiety is a versatile chemical handle for constructing advanced functional materials. While research has not yet specifically focused on incorporating this compound into materials, the extensive work on its parent compound, cinnamaldehyde, provides a clear blueprint for future exploration.

The α,β-unsaturated aldehyde structure of cinnamaldehyde allows it to be integrated into polymers through several strategies. researchgate.net It can be loaded into polymer matrices like poly(lactic acid) (PLA) to create antimicrobial and antioxidant films for food packaging or medical applications. nih.gov More advanced approaches involve covalently conjugating cinnamaldehyde to polymer backbones. For example, cinnamaldehyde has been grafted onto biocompatible polymers like chitosan (B1678972) and polycarbonates. nih.govijisrt.com These conjugates can form stimuli-responsive materials; for instance, the linkage can be designed to be acid-labile, allowing the release of the active aldehyde in a specific environment like a tumor microenvironment. nih.gov

Extending these concepts to this compound is a significant future direction. The introduction of the trifluoromethyl group is expected to impart valuable properties to the resulting materials. The high lipophilicity and metabolic stability conferred by the CF₃ group could enhance the material's interaction with biological membranes and its resistance to degradation. This could lead to the design of more effective drug delivery systems, advanced biomedical coatings with superior antimicrobial properties, or novel sensors where the CF₃ group modulates the electronic and binding characteristics of the material. The challenge will be to adapt the polymerization and conjugation chemistries to accommodate the altered reactivity and steric bulk of the trifluoromethyl-substituted propenal.

Synergistic Experimental and Computational Research Paradigms

To accelerate the discovery and optimization of reactions and materials involving this compound, a synergistic approach combining experimental synthesis and computational modeling is essential. This paradigm allows for a deeper, mechanistic understanding that can guide experimental design and reduce trial-and-error.

Computational methods, particularly Density Functional Theory (DFT), have already been used to study the parent cinnamaldehyde molecule. These studies have successfully elucidated its conformational preferences, electronic structure, and spectroscopic properties. scielo.org.mx DFT calculations have also been employed to investigate reaction mechanisms, such as the thia-Michael addition of thiols to cinnamaldehyde, which is crucial for understanding its biological activity. nih.gov By modeling the transition states and reaction pathways, researchers can predict reactivity, understand the role of catalysts, and rationalize observed product distributions. nih.govresearchgate.net

The clear future direction is to apply these synergistic paradigms to the trifluoromethyl-substituted analogue. Computational studies can predict how the potent electron-withdrawing CF₃ group alters the electron distribution across the propenal system, affecting the electrophilicity of the β-carbon and the carbonyl carbon. This would provide invaluable insights for designing the novel catalytic transformations discussed in section 6.1. For material design (section 6.3), modeling can predict how incorporating this molecule into a polymer chain affects its conformation, stability, and interaction with small molecules or biological targets. By validating these computational predictions with targeted experiments, researchers can establish a robust structure-property relationship, enabling the rational design of new catalysts, reaction conditions, and functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[3-(Trifluoromethyl)phenyl]-2-propenal, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation, reacting 3-(trifluoromethyl)benzaldehyde with acetaldehyde derivatives under basic catalysis (e.g., piperidine). Microwave-assisted synthesis (50–100 W, 80–120°C, 10–30 min) improves yield and reduces side products compared to conventional heating . Optimization requires monitoring by thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., ethyl acetate/hexane mixtures) for efficient purification.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (CDCl₃, 400 MHz) identifies the α,β-unsaturated aldehyde protons (δ 9.6–9.8 ppm for CHO, δ 6.5–7.8 ppm for aromatic and vinyl protons). 19F^{19}\text{F} NMR confirms the trifluoromethyl group (δ -62 to -64 ppm) .
  • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch).
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 201.1 (calculated for C₁₀H₇F₃O).

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) provides precise bond angles and torsional parameters. Crystallize the compound in a non-polar solvent (e.g., hexane) and collect data at 100 K. Refinement with SHELXL-2018/3 validates the (E)-configuration of the α,β-unsaturated aldehyde .

Advanced Research Questions

Q. How can computational docking predict the biological targets of this compound?

  • Methodological Answer : Use AutoDock Vina for molecular docking:

Prepare the ligand (compound) by optimizing its 3D structure with Gaussian 09 (B3LYP/6-31G*).

Select target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial studies) from the PDB.

Set grid boxes to cover active sites (20 ų) and run multithreaded docking (exhaustiveness = 32).
Vina’s scoring function (hybrid of empirical and knowledge-based terms) identifies binding modes with ∆G ≤ -7.0 kcal/mol as significant .

Q. How to address contradictions in reported antimicrobial activity data for this compound?

  • Methodological Answer : Discrepancies in MIC/MBC values (e.g., 0.15–5.57 µM for Staphylococcus aureus) may arise from strain variability or assay conditions. Standardize protocols:

  • Use CLSI guidelines for broth microdilution.
  • Include positive controls (e.g., ciprofloxacin) and validate via time-kill assays.
  • Compare results with structurally related enamide derivatives (e.g., 3-[3-(Trifluoromethyl)phenyl]-N-arylpropenamides) to isolate substituent effects .

Q. What strategies improve regioselectivity in derivatization reactions of this compound?

  • Methodological Answer : The α,β-unsaturated aldehyde undergoes competing 1,2- vs. 1,4-additions. To favor 1,4-additions (e.g., Michael additions):

  • Use bulky nucleophiles (e.g., Grignard reagents) in THF at -78°C.
  • Employ Lewis acid catalysts (e.g., BF₃·Et₂O) to polarize the carbonyl group.
  • Monitor reaction progress via 13C^{13}\text{C} NMR to detect intermediate enolates .

Q. How does the trifluoromethyl group influence the compound’s photostability and electronic properties?

  • Methodological Answer : The -CF₃ group enhances electron-withdrawing effects, reducing HOMO-LUMO gaps (calculated via DFT). Assess photostability:

  • Expose solutions (in acetonitrile) to UV light (254 nm) and track degradation via HPLC.
  • Compare quantum yields with non-fluorinated analogs (e.g., 3-phenylpropenal) to quantify -CF₃’s impact .

Data Analysis and Experimental Design

Q. How to design a SAR study for this compound derivatives?

  • Methodological Answer :

Synthesize analogs with variations at the phenyl ring (e.g., -Cl, -Br, -OCH₃ substituents) and α,β-unsaturated chain (e.g., ester vs. amide).

Test bioactivity (e.g., antimicrobial, anticancer) using dose-response assays.

Perform multivariate analysis (PCA or PLS) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. What analytical methods resolve degradation products of this compound under acidic conditions?

  • Methodological Answer : Use LC-MS/MS (Q-TOF) with a C18 column (ACN/0.1% formic acid gradient):

  • Identify hydrolysis products (e.g., 3-(trifluoromethyl)cinnamic acid) via fragmentation patterns.
  • Quantify degradation kinetics using Arrhenius plots (4°C, 25°C, 40°C) to predict shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.